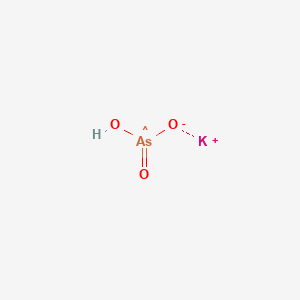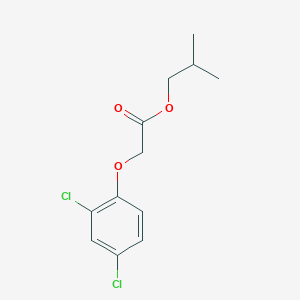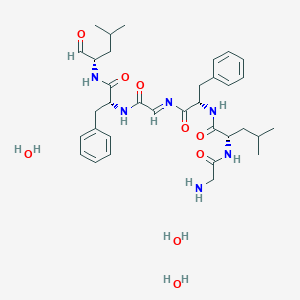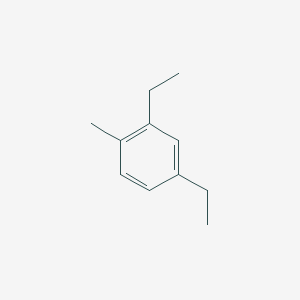
1H-Indol-4-carboxamida
Descripción general
Descripción
1H-Indole-4-carboxamide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a key structural component in various bioactive molecules, making it a significant target for synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
1H-Indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
1H-Indole-4-carboxamide derivatives have been synthesized as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and genomic stability . The compound binds with high affinity to multiple receptors, making it a valuable candidate for the development of new therapeutic derivatives .
Mode of Action
The compound interacts with its target, PARP-1, inhibiting its enzymatic activity . This inhibition results in the accumulation of DNA double-strand breaks and impaired cell-cycle progression in BRCA1 deficient cells .
Biochemical Pathways
The primary biochemical pathway affected by 1H-Indole-4-carboxamide is the DNA repair pathway. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA double-strand breaks . This can lead to cell cycle arrest and apoptosis, particularly in cells deficient in the BRCA1 gene .
Result of Action
The inhibition of PARP-1 by 1H-Indole-4-carboxamide leads to significant cellular effects. Specifically, the compound causes the accumulation of DNA double-strand breaks and impairs the cell-cycle progression in BRCA1 deficient cells . This can lead to cell death, providing a potential therapeutic effect against certain types of cancer .
Action Environment
The action of 1H-Indole-4-carboxamide can be influenced by various environmental factors. While specific studies on this compound are limited, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds
Análisis Bioquímico
Biochemical Properties
1H-Indole-4-carboxamide derivatives have been synthesized as potent inhibitors of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1) . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Cellular Effects
1H-Indole-4-carboxamide derivatives have shown inhibitory activity against both the PARP-1 enzyme and BRCA1 deficient cells . They have also been found to significantly cause the accumulation of DNA double-strand breaks and impair the cell-cycle progression in BRCA1 deficient cells .
Molecular Mechanism
The molecular mechanism of 1H-Indole-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For instance, the presence of the carboxamide moiety in 1H-Indole-4-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Metabolic Pathways
Indole derivatives are known to interact with a variety of enzymes and proteins .
Transport and Distribution
The presence of the carboxamide moiety in indole derivatives suggests that they may interact with various transporters or binding proteins .
Subcellular Localization
The presence of the carboxamide moiety in indole derivatives suggests that they may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of indole-4-carboxylic acid with an amine under appropriate conditions to form the carboxamide. This reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of 1H-Indole-4-carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-4-carboxylic acid derivatives, while reduction can produce indole-4-amine derivatives.
Comparación Con Compuestos Similares
1H-Indole-4-carboxamide can be compared with other indole derivatives such as:
- 1H-Indole-2-carboxamide
- 1H-Indole-3-carboxamide
- 1H-Indole-5-carboxamide
Uniqueness: 1H-Indole-4-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the carboxamide group at the 4-position of the indole ring can result in different interactions with biological targets compared to other positional isomers.
By understanding the detailed properties and applications of 1H-Indole-4-carboxamide, researchers can further explore its potential in various scientific fields.
Propiedades
IUPAC Name |
1H-indole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGIRLCXXEJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344171 | |
| Record name | 1H-Indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-86-6 | |
| Record name | 1H-Indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-indole-4-carboxamide derivatives interact with PARP-1 and what are the downstream effects?
A1: 1H-indole-4-carboxamide derivatives, particularly those with specific modifications, exhibit potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1) []. These compounds act as PARP-1 inhibitors by binding to the enzyme's catalytic site, preventing it from interacting with its substrate, NAD+. This inhibition leads to the accumulation of DNA double-strand breaks and disrupts cell cycle progression, particularly in cells deficient in BRCA1, a protein involved in DNA repair. This targeted effect on BRCA1-deficient cells suggests their potential as anticancer agents.
Q2: How does the structure of 1H-indole-4-carboxamide derivatives influence their selectivity towards the D2 domain of p97?
A2: 1-[4-(Benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide (CB-5083), a specific 1H-indole-4-carboxamide derivative, demonstrates selective inhibition of the D2 domain of p97, a key enzyme in the ubiquitin-proteasome degradation pathway [, ]. Structural analysis reveals that CB-5083 binds competitively to the ATP-binding site of the p97 D2 domain. The selectivity for the D2 domain over the highly similar D1 domain is attributed to specific interactions between the compound's structure and residues unique to the D2 ATPase binding site. This understanding of the structure-activity relationship is crucial for developing next-generation p97 inhibitors with improved efficacy and reduced off-target effects.
Q3: What is the in vivo efficacy of 1H-indole-4-carboxamide derivative LX15?
A3: LX15, a potent 1H-indole-4-carboxamide derivative, exhibits significant antitumor activity in vivo []. In a preclinical study using a B16F10 murine melanoma model, LX15 demonstrated a synergistic effect when combined with temozolomide (TMZ), a standard chemotherapy drug. This synergistic effect resulted in enhanced efficacy compared to either drug alone, suggesting the potential of LX15 as a valuable component in combination therapies for cancer treatment. Furthermore, LX15 displayed reasonable pharmacokinetic (PK) properties, indicating favorable absorption, distribution, metabolism, and excretion characteristics. These findings support further investigation of LX15 as a promising drug candidate for cancer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)











